2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
“2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a chemical compound. It is an intermediate product in the synthesis of the antiviral drug Triazid® .
Synthesis Analysis
The synthesis of “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions . The reaction can be optimized by varying conditions such as the reaction medium and the presence of Lewis acid or inorganic additives .Molecular Structure Analysis
The molecular formula of “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is C8H10N4O2. The structure of this compound is not directly available from the search results.Chemical Reactions Analysis
The compound “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” can participate in various chemical reactions. For instance, it can form complexes with metallic (II) salts, leading to multidimensional structures with diverse topologies and dimensionality .Mechanism of Action
While the specific mechanism of action for “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is not directly available from the search results, compounds of the 1,2,4-triazolo[1,5-a]pyrimidin-7-one class have been found to inhibit the SARS-CoV-2 Main protease, suggesting potential antiviral activity .
Safety and Hazards
The compound “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is not intended for human or veterinary use and is for research use only.
Future Directions
The future directions for “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” could involve further exploration of its potential as an antiviral agent, given its role as an intermediate in the synthesis of the antiviral drug Triazid® and the demonstrated antiviral activity of related compounds .
properties
IUPAC Name |
2-ethoxy-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-14-8-10-7-9-5(2)4-6(13)12(7)11-8/h4H,3H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJHLBGQXLNXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=NC(=CC(=O)N2N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
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